molecular formula C16H24ClNO2 B8501765 N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride

N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride

Cat. No.: B8501765
M. Wt: 297.82 g/mol
InChI Key: PVFOAWFRYLEVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO2 and its molecular weight is 297.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

N,N-dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine;hydrochloride

InChI

InChI=1S/C16H23NO2.ClH/c1-17(2)15(14-6-4-3-5-7-14)8-10-16(11-9-15)18-12-13-19-16;/h3-7H,8-13H2,1-2H3;1H

InChI Key

PVFOAWFRYLEVPD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCC2(CC1)OCCO2)C3=CC=CC=C3.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-Dimethylamino-1,4-dioxaspiro[4.5]decane-8-carbonitrile (21 g, 0.1 mmol), dissolved in THF (210 ml), was added to a 1.82 M phenylmagnesium chloride solution in THF (109 ml, 0.198 mol) in the course of 15 min, under argon and while cooling with ice, and the mixture was then stirred at room temperature for 16 h. For working up of the reaction mixture, saturated ammonium chloride solution (150 ml) was added, while cooling with ice, and the mixture was extracted with diethyl ether (3×100 ml). The organic phase was extracted by shaking with water (100 ml) and saturated NaCl solution (100 ml) and the extract was concentrated. A yellow oil (25.2 g) remained. The crude product was dissolved in ethyl methyl ketone (280 ml), and ClSiMe3 (18.8 ml, 0.15 mol) was added, while cooling with ice. After a reaction time of 6 h, it was possible to isolate dimethyl-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)amine hydrochloride in a yield of 35% (10.5 g) as a white solid.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
109 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
18.8 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.